molecular formula C21H27BO3 B6301325 (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester CAS No. 2121514-48-3

(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester

Cat. No.: B6301325
CAS No.: 2121514-48-3
M. Wt: 338.2 g/mol
InChI Key: FXBQECOMAWKRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity. This compound features a boronic acid ester functional group, which is known for its versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester typically involves the reaction of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in scaling up the production while maintaining the purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

In chemistry, (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester is extensively used in cross-coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules .

Biology and Medicine

In biological and medical research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new drugs .

Industry

In the industrial sector, it is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of electronic components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester offers unique reactivity due to the presence of the benzyloxy and dimethyl groups. These groups can influence the electronic properties of the molecule, making it more suitable for specific types of cross-coupling reactions .

Properties

IUPAC Name

2-(2,3-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BO3/c1-15-16(2)19(23-14-17-10-8-7-9-11-17)13-12-18(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBQECOMAWKRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130938
Record name 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-48-3
Record name 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.